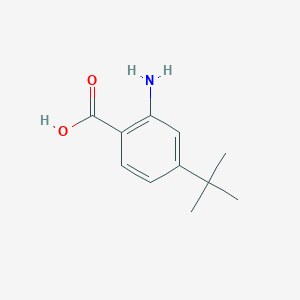

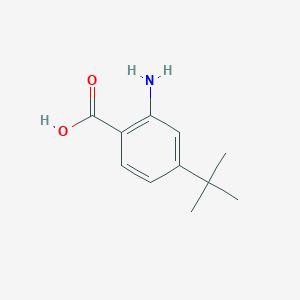

2-Amino-4-tert-butylbenzoic acid

Description

The exact mass of the compound 2-Amino-4-tert-butylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4-tert-butylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-tert-butylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-tert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)7-4-5-8(10(13)14)9(12)6-7/h4-6H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIGRZYQIUYNDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562568 | |

| Record name | 2-Amino-4-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728945-64-0 | |

| Record name | 2-Amino-4-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-tert-butylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Amino-4-tert-butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the synthesis and characterization of 2-Amino-4-tert-butylbenzoic acid, a potentially valuable building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer a Senior Application Scientist's perspective on the strategic choices and underlying principles that inform the synthetic and analytical process.

Introduction: The Significance of Substituted Anthranilic Acids

2-Amino-4-tert-butylbenzoic acid belongs to the class of substituted anthranilic acids. These molecules are privileged scaffolds in drug discovery, appearing in a wide array of pharmacologically active compounds. The strategic placement of substituents on the anthranilic acid core allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic character, and metabolic stability, all of which are critical determinants of a drug candidate's efficacy and safety profile. The introduction of a bulky tert-butyl group at the 4-position is of particular interest as it can impart increased metabolic stability and modulate receptor-binding interactions.

Synthetic Strategy: A Proposed Route via Nitration and Reduction

-

Electrophilic Nitration: The introduction of a nitro group at the 2-position of the aromatic ring.

-

Reduction of the Nitro Group: Conversion of the nitro functionality to the desired primary amine.

This strategy is predicated on the directing effects of the substituents on the benzene ring. The carboxylic acid is a meta-directing group, while the tert-butyl group is an ortho, para-director. In this case, the activating effect of the tert-butyl group is expected to direct the incoming electrophile (the nitronium ion) to the ortho position (C2), which is sterically less hindered than the C3 position.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 2-Amino-4-tert-butylbenzoic acid.

Detailed Experimental Protocols

The following are detailed, proposed protocols for the synthesis of 2-Amino-4-tert-butylbenzoic acid. These protocols are based on standard laboratory procedures for similar transformations and should be adapted and optimized as necessary.

Part 1: Synthesis of 2-Nitro-4-tert-butylbenzoic acid

Principle: This step involves the electrophilic nitration of 4-tert-butylbenzoic acid using a mixture of nitric acid and sulfuric acid. The strong acid mixture generates the nitronium ion (NO₂⁺), which is the active electrophile. The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-tert-butylbenzoic acid | 178.23 | 10.0 g | 0.056 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 6.0 mL | ~0.09 |

| Ice | - | As needed | - |

| Deionized Water | 18.02 | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10.0 g (0.056 mol) of 4-tert-butylbenzoic acid to 50 mL of concentrated sulfuric acid.

-

Stir the mixture at room temperature until all the solid has dissolved.

-

Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Slowly add 6.0 mL of concentrated nitric acid dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

-

Carefully pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring.

-

A precipitate of 2-nitro-4-tert-butylbenzoic acid will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

Dry the product in a vacuum oven at 50-60 °C.

Purification: The crude product can be recrystallized from an ethanol-water mixture to afford a purified product.

Part 2: Synthesis of 2-Amino-4-tert-butylbenzoic acid

Principle: This step involves the reduction of the nitro group to a primary amine. Several methods can be employed for this transformation. A common and effective method is the use of tin(II) chloride in the presence of hydrochloric acid. Alternatively, catalytic hydrogenation can be used.

Method A: Reduction with Tin(II) Chloride

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Nitro-4-tert-butylbenzoic acid | 223.22 | 5.0 g | 0.022 |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 25.0 g | 0.111 |

| Concentrated Hydrochloric Acid (37%) | 36.46 | 50 mL | - |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, suspend 5.0 g (0.022 mol) of 2-nitro-4-tert-butylbenzoic acid in 50 mL of concentrated hydrochloric acid.

-

Add 25.0 g (0.111 mol) of tin(II) chloride dihydrate to the suspension.

-

Heat the mixture to reflux with stirring for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature. A precipitate of the amine salt may form.

-

Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate tin hydroxides.

-

Extract the product into a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 2-amino-4-tert-butylbenzoic acid.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or toluene.

Method B: Catalytic Hydrogenation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Nitro-4-tert-butylbenzoic acid | 223.22 | 5.0 g | 0.022 |

| Palladium on Carbon (10% Pd/C) | - | 0.5 g | - |

| Ethanol or Methanol | - | 100 mL | - |

| Hydrogen Gas (H₂) | 2.02 | Balloon or H₂ cylinder | - |

Procedure:

-

Dissolve 5.0 g (0.022 mol) of 2-nitro-4-tert-butylbenzoic acid in 100 mL of ethanol or methanol in a hydrogenation flask.

-

Carefully add 0.5 g of 10% Pd/C catalyst to the solution.

-

Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogen gas cylinder.

-

Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

-

Monitor the reaction progress by TLC or by observing the uptake of hydrogen.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the product.

Purification: The product can be further purified by recrystallization as described in Method A.

Characterization of 2-Amino-4-tert-butylbenzoic acid

The identity and purity of the synthesized 2-Amino-4-tert-butylbenzoic acid should be confirmed by a combination of spectroscopic techniques. Below are the predicted characteristic data based on the analysis of structurally similar compounds.

Physical Properties

| Property | Predicted Value | Source/Analogy |

| Molecular Formula | C₁₁H₁₅NO₂ | - |

| Molecular Weight | 193.24 g/mol | - |

| Appearance | Off-white to pale yellow solid | General appearance of aromatic amines |

| Melting Point | 167-168 °C | [1] |

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Solvent: DMSO-d₆

-

Predicted Chemical Shifts (δ, ppm):

-

1.2-1.4 (s, 9H): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

-

6.5-6.7 (m, 2H): The aromatic protons at positions 3 and 5 are expected to appear in this region. The proton at C5 will likely be a doublet, and the proton at C3 a doublet of doublets due to coupling with the adjacent protons.

-

7.5-7.7 (d, 1H): The aromatic proton at position 6, ortho to the carboxylic acid group, is expected to be deshielded and appear as a doublet.

-

~5.0-6.0 (br s, 2H): The two protons of the amino group will likely appear as a broad singlet, and its chemical shift can be variable depending on concentration and temperature.

-

~11.0-13.0 (br s, 1H): The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Solvent: DMSO-d₆

-

Predicted Chemical Shifts (δ, ppm):

-

~31.0: The three equivalent methyl carbons of the tert-butyl group.

-

~34.0: The quaternary carbon of the tert-butyl group.

-

~110-120: The aromatic carbons C3, C5, and C1 (the carbon bearing the carboxylic acid).

-

~140-150: The aromatic carbons C2 (bearing the amino group) and C4 (bearing the tert-butyl group).

-

~168-172: The carbonyl carbon of the carboxylic acid group.

-

FTIR (Fourier-Transform Infrared) Spectroscopy

-

Key Vibrational Frequencies (cm⁻¹):

-

3400-3200: N-H stretching vibrations of the primary amine (typically two bands).

-

3300-2500: O-H stretching of the carboxylic acid, often appearing as a broad band.

-

~1680-1660: C=O stretching of the carboxylic acid carbonyl group.

-

~1600 and ~1475: C=C stretching vibrations within the aromatic ring.

-

~1300-1200: C-N stretching of the aromatic amine.

-

~850-800: C-H out-of-plane bending, indicative of the substitution pattern on the benzene ring.

-

Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI)

-

Predicted m/z:

-

[M+H]⁺: 194.11

-

[M-H]⁻: 192.10

-

Safety and Handling

-

4-tert-butylbenzoic acid: May cause skin and eye irritation.[2][3]

-

Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Nitro-4-tert-butylbenzoic acid: The toxicological properties have not been fully investigated. Assume it is harmful and handle with care.

-

Tin(II) chloride: Harmful if swallowed and may cause skin and eye irritation.

-

2-Amino-4-tert-butylbenzoic acid: While specific data is limited, aromatic amines should generally be handled with caution as they can be toxic and may be skin sensitizers.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all manipulations in a well-ventilated fume hood.

Applications and Future Directions

2-Amino-4-tert-butylbenzoic acid holds promise as a versatile intermediate in several areas:

-

Pharmaceuticals: As a scaffold for the synthesis of novel therapeutic agents, where the tert-butyl group can enhance metabolic stability and the amino and carboxylic acid groups provide handles for further derivatization.

-

Materials Science: As a monomer for the synthesis of specialty polymers with tailored thermal and mechanical properties.

-

Agrochemicals: As a building block for the development of new pesticides and herbicides.

The synthetic route and characterization data presented in this guide provide a solid foundation for researchers to produce and utilize this valuable compound in their respective fields.

References

- Google Patents. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.

- Google Patents. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol.

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]

-

PubChemLite. 2-amino-4-tert-butylbenzoic acid (C11H15NO2). [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

NIST WebBook. Benzoic acid, 2-amino-4-methyl-. [Link]

-

American Elements. 2-Amino-4-(tert-butyl)benzoic acid. [Link]

-

NIST WebBook. Benzoic acid, 2-amino-. [Link]

-

PubChem. Tert-butyl 2-amino-4-aminosulfonylbenzoate. [Link]

-

Applications of PTBBA In the Chemical Industry: A Comprehensive Overview. Medium. (2023-05-25). [Link]

-

Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. ResearchGate. (2025-08-08). [Link]

-

Organic Syntheses. PREPARATION OF (RS)-(+)-TERT-BUTYL TERT-BUTANETHIOSULFINATE. [Link]

-

PubChem. 4-tert-Butylbenzoic acid. [Link]

-

The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

-

A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. MDPI. [Link]

-

Vinati Organics Limited. A Detailed Summary About Para Tert Butyl Benzoic Acid. (2022-05-04). [Link]

- Google Patents.

-

NIST WebBook. Benzoic acid, p-tert-butyl-. [Link]

-

ResearchGate. How to purify p-amino tert butyl benzamide ?. (2016-12-16). [Link]

-

NIST WebBook. 4-Aminobenzoic acid, 2TMS derivative. [Link]

-

SpectraBase. 4-Tert-butylbenzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-tert-butylbenzoic Acid

Introduction

2-Amino-4-tert-butylbenzoic acid, a substituted anthranilic acid derivative, is a molecule of significant interest in contemporary chemical research, particularly within the realms of medicinal chemistry and materials science. Its unique structural arrangement, featuring a sterically hindering tert-butyl group and a nucleophilic amino moiety on a benzoic acid scaffold, imparts a distinct set of physicochemical properties that make it a valuable building block for the synthesis of novel compounds with diverse applications. This guide provides a comprehensive exploration of these properties, offering both established data and detailed experimental protocols for their determination. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical characteristics of 2-Amino-4-tert-butylbenzoic acid is paramount for its successful application in research and development. These properties govern its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 193.25 g/mol | [1] |

| CAS Number | 728945-64-0 | [1][2][3] |

| Appearance | Solid | [3] |

| Melting Point | 167-168 °C | [3] |

| Boiling Point (Predicted) | 328.3 ± 42.0 °C at 760 mmHg | [3] |

| Solubility | Data not extensively available. Expected to have limited solubility in water and higher solubility in organic solvents like alcohols and DMSO. | |

| pKa | Data not available. The pKa is influenced by both the electron-donating amino group and the carboxylic acid group. |

Experimental Determination of Physicochemical Properties

The following section details robust, field-proven methodologies for the experimental determination of the key physicochemical properties of 2-Amino-4-tert-butylbenzoic acid. The rationale behind each experimental choice is elucidated to provide a deeper understanding of the underlying principles.

Workflow for Comprehensive Physicochemical Characterization

Caption: Workflow for the characterization of 2-Amino-4-tert-butylbenzoic acid.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH, profoundly influencing its solubility, membrane permeability, and biological activity. Potentiometric titration is a reliable and widely used method for its determination.[4][5][6]

Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 2-Amino-4-tert-butylbenzoic acid and dissolve it in a suitable co-solvent mixture, such as acetonitrile-water, due to its limited aqueous solubility.[4][5] The use of a co-solvent is necessary to ensure complete dissolution while minimizing its impact on the aqueous pKa.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved analyte in a thermostatted vessel equipped with a magnetic stirrer and a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized. For more accurate results, use software like Hyperquad to perform a multi-linear regression analysis of the potentiometric data.[4]

Causality Behind Experimental Choices:

-

Co-solvent System: Acetonitrile is chosen for its ability to solubilize a wide range of organic compounds and its relatively high dielectric constant, which helps in maintaining ionic equilibria.[4]

-

Potentiometry: This method directly measures the activity of hydrogen ions, providing a direct and accurate determination of the pKa.[4][6]

Solubility Determination

Solubility is a key determinant of a drug candidate's bioavailability and formulation feasibility. A common and effective method for determining solubility is the shake-flask method.

Protocol:

-

Sample Preparation: Add an excess amount of 2-Amino-4-tert-butylbenzoic acid to a series of vials containing different solvents of interest (e.g., water, ethanol, methanol, dimethyl sulfoxide, and various buffer solutions at different pH values).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully withdraw a known volume of the supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Causality Behind Experimental Choices:

-

Shake-Flask Method: This method is considered the "gold standard" for solubility determination as it allows for the system to reach true thermodynamic equilibrium.

-

HPLC Analysis: HPLC provides high sensitivity and specificity for the quantification of the dissolved analyte, even in complex solvent matrices.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of 2-Amino-4-tert-butylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[7][8][9]

Experimental Protocol for NMR Analysis

Caption: Workflow for NMR spectral analysis.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

~1.2-1.4 ppm (singlet, 9H): Protons of the tert-butyl group.

-

~6.5-7.8 ppm (multiplet, 3H): Aromatic protons.

-

~5.0-6.0 ppm (broad singlet, 2H): Protons of the amino group.

-

~11.0-13.0 ppm (broad singlet, 1H): Proton of the carboxylic acid group.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

~31 ppm: Methyl carbons of the tert-butyl group.

-

~34 ppm: Quaternary carbon of the tert-butyl group.

-

~110-150 ppm: Aromatic carbons.

-

~170 ppm: Carbonyl carbon of the carboxylic acid group.

Causality Behind Spectral Interpretation:

-

The chemical shifts are influenced by the electronic environment of the nuclei. The electron-donating amino group will shield the aromatic protons, while the electron-withdrawing carboxylic acid group will deshield them.

-

The broadness of the amino and carboxylic acid proton signals is due to hydrogen bonding and chemical exchange with the solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[10][11][12][13]

Expected Characteristic IR Absorption Bands:

-

~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine (two bands).

-

~3300-2500 cm⁻¹ (broad): O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretches.

-

~2960-2870 cm⁻¹: C-H stretching vibrations of the tert-butyl group.

-

~1700-1680 cm⁻¹: C=O stretching vibration of the carboxylic acid.

-

~1620-1580 cm⁻¹: N-H bending vibration of the amino group and C=C stretching of the aromatic ring.

-

~1300-1200 cm⁻¹: C-O stretching vibration of the carboxylic acid.

Causality Behind Spectral Interpretation:

-

The position and intensity of the absorption bands are characteristic of the vibrational modes of specific functional groups, allowing for their unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[14][15][16][17][18]

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule with one electron removed (m/z = 193).

-

[M-15]⁺: Loss of a methyl radical from the tert-butyl group.

-

[M-45]⁺: Loss of the carboxylic acid group (COOH).

-

[M-57]⁺: Loss of the tert-butyl group.

-

Ortho-effect fragmentation: Proximity of the amino and carboxylic acid groups may lead to specific fragmentation pathways, such as the loss of water.[14]

Causality Behind Fragmentation:

-

The fragmentation pattern is determined by the relative stability of the resulting ions. The bulky tert-butyl group can readily fragment to form a stable tertiary carbocation.

Synthesis and Applications

Synthetic Approach

Illustrative Synthetic Scheme:

Caption: A potential synthetic route to 2-Amino-4-tert-butylbenzoic acid.

Applications in Drug Discovery and Organic Synthesis

2-Amino-4-tert-butylbenzoic acid serves as a versatile scaffold in medicinal chemistry and organic synthesis. The presence of three distinct functional groups—the carboxylic acid, the primary amine, and the aromatic ring—allows for a wide range of chemical modifications.

-

As a Building Block: It can be used to synthesize more complex molecules, including heterocyclic compounds and novel drug candidates. The amino and carboxylic acid groups can participate in amide bond formation, a cornerstone of many pharmaceutical syntheses.[20][21][22]

-

In Medicinal Chemistry: Derivatives of aminobenzoic acids have shown a broad spectrum of biological activities. The tert-butyl group can enhance lipophilicity, which may improve membrane permeability and binding affinity to biological targets.[23][24][25]

Safety and Handling

Based on available safety data, 2-Amino-4-tert-butylbenzoic acid should be handled with care. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][26] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Amino-4-tert-butylbenzoic acid is a compound with a rich set of physicochemical properties that make it a valuable tool for chemical innovation. This guide has provided a comprehensive overview of these properties, along with detailed experimental protocols for their determination. By understanding and applying this knowledge, researchers can unlock the full potential of this versatile molecule in their pursuit of new medicines and materials.

References

- Aktaş, A. H., & Pekcan, G. (2006). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 18(4), 2585.

- Gao, Y., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(4), 694–703.

- Zaikin, V. G., & Varlamov, A. V. (2018). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Mass Spectrometry, 7(Spec Iss 2), S0077.

- Klos, J., et al. (2012). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid.

- dos Santos, I. S., et al. (2017). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB.

- BenchChem. (2025). Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds. BenchChem.

- BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. BenchChem.

- Aktaş, A. H., & Pekcan, G. (2006). Potentiometric Determination of pK(a) Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures.

- Google Patents. (n.d.). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.

- Tayyari, S. F., et al. (2020). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. Taylor & Francis Online.

- Supporting Inform

- Zhang, X., et al. (2015). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry, 80(23), 12055–12064.

- Doc Brown's Chemistry. (2025).

- ResearchGate. (n.d.).

- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

- Supplementary Inform

- Organic Syntheses. (n.d.). 4.

- Steill, J. D., et al. (2010). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. PMC.

- El-Sherbiny, M. M. (2011). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR.

- Biosynth. (n.d.). 2-Amino-4-tert-butylbenzoic acid | 728945-64-0 | DEB94564.

- Peeters, A., et al. (2013).

- BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid.

- G, S. R. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- AMERICAN ELEMENTS. (n.d.). 2-Amino-4-(tert-butyl)benzoic acid | CAS 728945-64-0.

- Sigma-Aldrich. (n.d.). 2-Amino-4-(tert-butyl)benzoic acid | 728945-64-0.

- Sigma-Aldrich. (n.d.). 2-Amino-4-(tert-butyl)benzoic acid | 728945-64-0.

- ResearchGate. (n.d.).

- BenchChem. (2025). The Versatility of 2-Amino-4-bromobenzoic Acid: A Technical Guide for Medicinal Chemistry.

- Vulcanchem. (n.d.). 4-amino-N-(tert-butyl)benzamide - 93483-71-7.

- MDPI. (n.d.).

- PubChemLite. (n.d.). 2-amino-4-tert-butylbenzoic acid (C11H15NO2).

- PubChem. (n.d.). 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403.

- MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)

- The Chemistry Behind 4-tert-Butylbenzoic Acid: Enhancing Performance in Co

- Siddiq, A., et al. (2022). Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin.

- Li, X., et al. (2018). 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)

- The Crucial Role of 4-tert-Butylbenzoic Acid in Modern Chemical Formul

- Chem-Impex. (n.d.). 4-tert-Butylbenzoic acid.

Sources

- 1. 2-Amino-4-tert-butylbenzoic acid | 728945-64-0 | DEB94564 [biosynth.com]

- 2. americanelements.com [americanelements.com]

- 3. 2-Amino-4-(tert-butyl)benzoic acid | 728945-64-0 [sigmaaldrich.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tsapps.nist.gov [tsapps.nist.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. 4-amino-N-(tert-butyl)benzamide (93483-71-7) for sale [vulcanchem.com]

- 23. 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid protects against oxygen-glucose deprivation/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. nbinno.com [nbinno.com]

- 25. chemimpex.com [chemimpex.com]

- 26. 2-Amino-4-(tert-butyl)benzoic acid | 728945-64-0 [sigmaaldrich.com]

2-Amino-4-tert-butylbenzoic acid CAS number 728945-64-0

An In-Depth Technical Guide to 2-Amino-4-tert-butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on a Niche Chemical Intermediate

2-Amino-4-tert-butylbenzoic acid, identified by its CAS number 728945-64-0, represents a fascinating, albeit not widely documented, chemical entity.[1][2][3][4][5][6] As a substituted anthranilic acid, it possesses a structural motif of significant interest in medicinal chemistry and materials science. The presence of a bulky, lipophilic tert-butyl group combined with the versatile amino and carboxylic acid functionalities suggests its potential as a unique building block for novel molecular architectures. This guide, compiled from a Senior Application Scientist's perspective, aims to provide a comprehensive technical overview where published data is scarce. By integrating established chemical principles with data from structurally analogous compounds, we will explore its properties, propose a logical synthetic pathway, and outline robust characterization methodologies.

Section 1: Core Physicochemical & Structural Characteristics

2-Amino-4-tert-butylbenzoic acid is a solid at room temperature.[5] The strategic placement of the tert-butyl group at the 4-position, para to the carboxylic acid, and the amino group at the 2-position, ortho to the carboxylic acid, dictates its electronic and steric properties. These features are crucial for its reactivity and potential interactions in biological or material systems.

| Property | Value | Source(s) |

| CAS Number | 728945-64-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][3][4] |

| Molecular Weight | 193.24 g/mol | [1][4] |

| Physical Form | Solid | [5] |

| Melting Point | 167-168 °C | [5] |

| Boiling Point (Predicted) | 328.3 ± 42.0 °C at 760 mmHg | [5] |

| InChI Key | XLIGRZYQIUYNDR-UHFFFAOYSA-N | [5] |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)C(=O)O)N | [4] |

Section 2: A Proposed Synthetic Strategy

Causality Behind the Synthetic Design: The core challenge is the introduction of the tert-butyl group onto the aromatic ring. Friedel-Crafts alkylation is the classic method for this transformation.[8][9] However, the presence of an amino group on the starting material would interfere with the Lewis acid catalyst. Therefore, the synthesis must begin with a protected or non-aminated precursor. Nitration followed by reduction is a standard and reliable method for introducing an amino group.

Step-by-Step Proposed Synthesis Protocol:

-

Friedel-Crafts Alkylation of Benzoic Acid:

-

Rationale: To introduce the tert-butyl group. Benzoic acid is chosen as the starting material. The carboxylic acid group is a deactivating meta-director, but the bulkiness of the tert-butyl group and the reaction conditions can favor para-substitution.

-

Procedure:

-

In a fume hood, to a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent such as dichloromethane, add benzoic acid.

-

Cool the mixture in an ice bath.

-

Slowly add tert-butyl chloride.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully pouring it over ice, followed by acidification with hydrochloric acid.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield 4-tert-butylbenzoic acid.

-

-

-

Nitration of 4-tert-butylbenzoic Acid:

-

Rationale: To introduce a nitro group, which can be subsequently reduced to the desired amino group. The tert-butyl and carboxylic acid groups will direct the nitration to the position ortho to the carboxylic acid.

-

Procedure:

-

Dissolve 4-tert-butylbenzoic acid in concentrated sulfuric acid at 0 °C.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the low temperature.

-

After the addition, allow the mixture to stir for a short period before pouring it onto ice.

-

Collect the precipitated 2-nitro-4-tert-butylbenzoic acid by filtration, wash with cold water, and dry.

-

-

-

Reduction of the Nitro Group:

-

Rationale: To convert the nitro group to the final amino group. Catalytic hydrogenation or reduction with metals in acidic media are common and effective methods.

-

Procedure:

-

Dissolve the 2-nitro-4-tert-butylbenzoic acid in a suitable solvent like ethanol or acetic acid.

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC).

-

Filter off the catalyst and concentrate the solvent.

-

Purify the resulting 2-Amino-4-tert-butylbenzoic acid by recrystallization.

-

-

Caption: Proposed synthetic workflow for 2-Amino-4-tert-butylbenzoic acid.

Section 3: Structural Elucidation & Characterization - An Illustrative Approach

Due to the absence of published spectra for 2-Amino-4-tert-butylbenzoic acid, this section will provide an expert interpretation of expected spectroscopic data based on analysis of structurally related compounds. This serves as a guide for researchers to validate the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for confirming the carbon skeleton and the substitution pattern on the aromatic ring.

Illustrative ¹H NMR Data of Analogous Compounds

| Compound | Solvent | Chemical Shifts (ppm) and Multiplicity | Source |

| 4-tert-butylbenzoic acid | - | 1.33 (s, 9H, C(CH₃)₃), 7.47 (d, 2H, Ar-H), 7.97 (d, 2H, Ar-H) | [10] |

| 2-Aminobenzoic acid | H₂O | 6.7-6.8 (m, 2H, Ar-H), 7.2-7.3 (t, 1H, Ar-H), 7.8-7.9 (d, 1H, Ar-H) | |

| 4-Aminobenzoic acid | DMSO-d₆ | 5.89 (s, 2H, NH₂), 6.57 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 12.0 (s, 1H, COOH) | [11] |

Predicted ¹H NMR Spectrum for 2-Amino-4-tert-butylbenzoic acid:

-

~1.3 ppm (singlet, 9H): This signal will correspond to the nine equivalent protons of the tert-butyl group.

-

~5-6 ppm (broad singlet, 2H): This broad signal will be from the two protons of the amino group.

-

Aromatic Region (~6.5-8.0 ppm):

-

One proton will appear as a doublet.

-

Another proton will show as a doublet of doublets.

-

A third aromatic proton will likely be a singlet or a narrowly split doublet.

-

-

~10-12 ppm (broad singlet, 1H): This signal will be from the carboxylic acid proton.

Predicted ¹³C NMR Spectrum for 2-Amino-4-tert-butylbenzoic acid:

-

~31 ppm: Signal from the methyl carbons of the tert-butyl group.

-

~34 ppm: Signal from the quaternary carbon of the tert-butyl group.

-

~110-150 ppm: Six distinct signals for the aromatic carbons.

-

~170 ppm: Signal from the carboxylic acid carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Illustrative IR Data of Analogous Compounds

| Compound | Key IR Absorptions (cm⁻¹) | Functional Group | Source |

| 4-tert-butylbenzoic acid | ~3000 (broad), 1685, 1610, 1300 | O-H (acid), C=O, C=C (aromatic), C-O | [12] |

| 4-Aminobenzoic acid | 3474, 3369, ~3000 (broad), 1667 | N-H stretch, O-H (acid), C=O | [13] |

Predicted IR Spectrum for 2-Amino-4-tert-butylbenzoic acid:

-

3400-3500 cm⁻¹ and 3300-3400 cm⁻¹: Two distinct sharp peaks corresponding to the asymmetric and symmetric N-H stretching of the primary amine.

-

2500-3300 cm⁻¹: A very broad band characteristic of the O-H stretch of the carboxylic acid, likely overlapping with C-H stretches.

-

~2960 cm⁻¹: C-H stretching from the tert-butyl group.

-

~1670 cm⁻¹: A strong absorption from the C=O stretching of the carboxylic acid.

-

~1600 cm⁻¹: N-H bending vibration.

-

~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

Illustrative Mass Spectrometry Data of Analogous Compounds

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Source |

| 4-tert-butylbenzoic acid | 178 | 163 (loss of CH₃), 135 (loss of COOH) | [14] |

| 2-Aminobenzoic acid | 137 | 119 (loss of H₂O), 92 (loss of COOH) | [15] |

| 4-Aminobenzoic acid | 137 | 120 (loss of OH), 92 (loss of COOH) | [15][16][17] |

Predicted Mass Spectrum for 2-Amino-4-tert-butylbenzoic acid:

-

Molecular Ion (M⁺): A prominent peak at m/z = 193, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 178: Loss of a methyl group (-CH₃) from the tert-butyl moiety.

-

m/z = 148: Loss of the carboxylic acid group (-COOH).

-

m/z = 119: Potential loss of water and the tert-butyl group.

-

Section 4: Potential Applications & Research Directions

While specific applications for 2-Amino-4-tert-butylbenzoic acid are not documented, its structure suggests potential utility in several areas:

-

Pharmaceutical Synthesis: Anthranilic acid derivatives are precursors to a wide range of pharmaceuticals, including anti-inflammatory agents, diuretics, and anticonvulsants. The tert-butyl group could be used to enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic properties of drug candidates.[18]

-

Polymer Science: As a derivative of 4-tert-butylbenzoic acid, it could serve as a monomer or a modifying agent in the production of specialty polymers, such as alkyd resins, to improve thermal stability and solubility.[19][20]

-

Agrochemicals: Substituted benzoic acids are used in the synthesis of herbicides and pesticides.

-

Cosmetics and UV Absorbers: Aminobenzoic acid derivatives are known for their UV-absorbing properties.[18] The unique substitution pattern of this compound could lead to novel UV-filtering agents.

Section 5: Safety, Handling, and Storage

Based on supplier safety data, 2-Amino-4-tert-butylbenzoic acid should be handled with appropriate care.[5]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Measures:

-

Use only in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5]

References

-

Drozd, M., Marchewka, M. K., & Michalska, D. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 704(1-3), 201-211. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, p-tert-butyl-. NIST Chemistry WebBook. Available at: [Link]

-

Alachem Co., Ltd. (n.d.). 728945-64-0 | 2-amino-4-tert-butyl-benzoic acid. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra (x axis = m/z; y axis = relative abundance, %) of 4-aminobenzoic acid (a), 2-aminobenzoic acid (b).... Available at: [Link]

-

PubChem. (n.d.). 4-tert-Butylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

American Elements. (n.d.). 2-Amino-4-(tert-butyl)benzoic acid. Available at: [Link]

-

Verkhivker, Y., et al. (2017). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. PMC - NIH. Available at: [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. Available at: [Link]

-

Wikipedia. (n.d.). para-tert-Butylbenzoic acid. Available at: [Link]

- Google Patents. (n.d.). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.

-

Vinati Organics Limited. (2022, May 4). A Detailed Summary About Para Tert Butyl Benzoic Acid. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Available at: [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Available at: [Link]

-

The Friedel-Crafts Reaction. (2014, February 27). Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of a p-aminophenylacetic acid, b tripodal-trinuclear complex, c ligand 2. Available at: [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

-

ResearchGate. (n.d.). GC-mass spectrum of p-aminobenzoic acid with its molecular ion peak at 137 amu. Available at: [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]

-

MassBank. (2009, September 10). 4-Aminobenzoic acid; LC-ESI-QTOF; MS2; CE:Ramp 5-60 V; [M+H]+. Available at: [Link]

-

MassBank. (2016, December 12). 2-Aminobenzoic acid; LC-ESI-QFT; MS2; CE: 35 NCE; R=35000; [M+H]+. Available at: [Link]

-

Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

-

Semantic Scholar. (1984). A Convenient Synthesis of t-butyl p-Aminobenzoate. Available at: [Link]

Sources

- 1. 728945-64-0 | 2-amino-4-tert-butyl-benzoic acid - Alachem Co., Ltd. [alachem.co.jp]

- 2. 2-Amino-4-(tert-butyl)benzoic acid [synhet.com]

- 3. americanelements.com [americanelements.com]

- 4. 2-Amino-4-tert-butylbenzoic acid | 728945-64-0 | DEB94564 [biosynth.com]

- 5. 2-Amino-4-(tert-butyl)benzoic acid | 728945-64-0 [sigmaaldrich.com]

- 6. 728945-64-0|2-Amino-4-(tert-butyl)benzoic acid|BLD Pharm [bldpharm.com]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. cerritos.edu [cerritos.edu]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-tert-Butylbenzoic acid(98-73-7) 1H NMR spectrum [chemicalbook.com]

- 11. 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum [chemicalbook.com]

- 12. Benzoic acid, p-tert-butyl- [webbook.nist.gov]

- 13. 4-Aminobenzoic acid(150-13-0) IR Spectrum [chemicalbook.com]

- 14. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 4-Aminobenzoic acid [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemimpex.com [chemimpex.com]

- 19. para-tert-Butylbenzoic acid - Wikipedia [en.wikipedia.org]

- 20. vinatiorganics.com [vinatiorganics.com]

An In-depth Technical Guide to the Crystal Structure of 2-Amino-4-tert-butylbenzoic Acid: A Predictive and Methodological Approach

Abstract

This technical guide provides a comprehensive examination of the anticipated crystal structure of 2-Amino-4-tert-butylbenzoic acid. In the absence of a publicly available solved crystal structure for this specific molecule, this document outlines a robust, field-proven methodology for its determination via single-crystal X-ray diffraction. We present a detailed, predictive analysis of its likely crystallographic parameters and intermolecular interactions by drawing critical comparisons with the well-characterized structures of p-aminobenzoic acid (PABA) and related compounds. This guide is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, structural interpretation, and the significance of crystal structure in molecular functionality.

Introduction: The Significance of 2-Amino-4-tert-butylbenzoic Acid

2-Amino-4-tert-butylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As a derivative of aminobenzoic acid, it is a valuable building block in organic synthesis.[1] The incorporation of a bulky tert-butyl group is a common strategy in drug design to enhance metabolic stability or modulate binding affinity to biological targets.[2] Understanding the three-dimensional arrangement of atoms in the solid state is paramount, as the crystal structure dictates key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, all of which are critical in the development of new pharmaceutical agents.

This guide addresses the current knowledge gap regarding the crystal structure of 2-Amino-4-tert-butylbenzoic acid. While experimental data for the title compound is not yet available in the public domain, we can construct a highly informed predictive model. This is achieved by analyzing the known crystal structures of analogous molecules, particularly the polymorphs of p-aminobenzoic acid (PABA), and considering the steric and electronic influence of the tert-butyl substituent.[3][4]

Methodology: A Practical Guide to Crystal Structure Determination

The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SCXRD).[5][6] This section provides a self-validating, step-by-step protocol for determining the crystal structure of 2-Amino-4-tert-butylbenzoic acid, from crystal growth to data refinement.

Synthesis of 2-Amino-4-tert-butylbenzoic Acid

While various synthetic routes can be envisioned, a common approach would involve the amination of a suitable benzoic acid precursor. The purity of the synthesized compound is critical for successful crystallization and should be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Growing High-Quality Single Crystals

The cornerstone of a successful SCXRD experiment is the availability of well-ordered, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension).[7] Several techniques can be employed for the crystallization of small organic molecules.[8][9]

Recommended Crystallization Techniques:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) and allowed to evaporate slowly in a loosely covered vial.[9] This gradual increase in concentration can promote the formation of high-quality crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble.[7] The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower.[10] The decrease in solubility with temperature can induce crystallization.

The choice of solvent is a critical parameter and often requires empirical screening of various options.[11]

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once suitable crystals are obtained, the following workflow is employed for data collection and structure solution:[12][13]

Experimental Workflow for SCXRD:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

-

Crystal Mounting: A selected crystal is mounted on a goniometer head, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[1]

-

Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated. Modern diffractometers automate this process.[6]

-

Data Reduction: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.

-

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data to achieve the best possible fit.

-

Validation: The final structure is validated using established crystallographic checks to ensure its quality and accuracy.

Predictive Analysis of the Crystal Structure

In the absence of experimental data, we can predict the key structural features of 2-Amino-4-tert-butylbenzoic acid by analyzing its constituent functional groups and comparing it to structurally similar molecules.

Comparison with p-Aminobenzoic Acid (PABA)

PABA is an excellent model for predicting the hydrogen bonding motifs in 2-Amino-4-tert-butylbenzoic acid. PABA is known to exist in at least two common polymorphic forms, α and β, which differ in their hydrogen bonding networks.[3][4]

-

α-PABA: In this form, the carboxylic acid groups form centrosymmetric dimers through strong O-H···O hydrogen bonds. These dimers are then linked into chains by N-H···O hydrogen bonds.

-

β-PABA: This polymorph exhibits a different hydrogen bonding pattern where the amino and carboxylic acid groups form a four-membered ring motif.[14]

Given the steric bulk of the tert-butyl group, it is plausible that 2-Amino-4-tert-butylbenzoic acid will favor a hydrogen bonding pattern that minimizes steric hindrance. The formation of carboxylic acid dimers, as seen in α-PABA, is a very common and robust supramolecular synthon in carboxylic acids and is therefore highly probable.

The Influence of the tert-Butyl Group

The large, non-polar tert-butyl group will significantly influence the crystal packing.[2][15] It is expected to disrupt the close packing that might be observed in simpler aminobenzoic acids. The tert-butyl groups will likely engage in van der Waals interactions with neighboring molecules, creating hydrophobic pockets within the crystal lattice. The steric hindrance from the tert-butyl group may also influence the torsion angles between the carboxylic acid group and the benzene ring.

Predicted Crystallographic Data

Based on the analysis of related structures, we can hypothesize the following crystallographic parameters for 2-Amino-4-tert-butylbenzoic acid.

| Parameter | Predicted Value/Characteristic | Justification |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzoic acids. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Likely due to the presence of racemic mixtures and the tendency of carboxylic acids to form centrosymmetric dimers. |

| Key Hydrogen Bonds | O-H···O (carboxylic acid dimer), N-H···O | Based on the structure of α-PABA. |

| Other Interactions | van der Waals forces, C-H···π interactions | The bulky tert-butyl group will contribute significantly to van der Waals packing forces. |

Predicted Intermolecular Interactions:

Caption: A schematic representation of the predicted primary intermolecular interactions in the crystal lattice of 2-Amino-4-tert-butylbenzoic acid.

Implications for Drug Development and Materials Science

The predicted crystal structure, particularly the hydrogen bonding network and the influence of the tert-butyl group, has significant implications:

-

Solubility and Bioavailability: The strength of the intermolecular interactions will directly impact the energy required to break the crystal lattice, thus influencing solubility and dissolution rates. A stable hydrogen-bonded network might lead to lower solubility.

-

Polymorphism: The possibility of different hydrogen bonding arrangements, as seen in PABA, suggests that 2-Amino-4-tert-butylbenzoic acid may also exhibit polymorphism.[16] Different polymorphs can have vastly different physical properties, making polymorph screening crucial in drug development.

-

Mechanical Properties: The packing of the bulky tert-butyl groups will affect the mechanical properties of the crystalline material, such as its tabletability.

Conclusion

While the definitive crystal structure of 2-Amino-4-tert-butylbenzoic acid awaits experimental determination, this guide provides a comprehensive framework for its investigation. By detailing a robust experimental methodology and presenting a predictive analysis based on well-understood chemical principles and comparative structural data, we have laid the groundwork for future research. The anticipated formation of carboxylic acid dimers and the significant steric influence of the tert-butyl group are key features that will likely define its solid-state structure. Elucidating the precise crystal structure will be a critical step in harnessing the full potential of this molecule in pharmaceutical and material science applications.

References

- Brouillette, W. J., et al. (1999). Nitro benzoic acid derivatives are important intermediates for the synthesis of various heterocyclic compounds of pharmacological interest. Journal of Medicinal Chemistry, 42(15), 2875-2885.

- Bernstein, J., et al. (1995). For hydrogen-bond motifs. Angewandte Chemie International Edition in English, 34(15), 1555-1573.

- Cosier, J., & Glazer, A. M. (1986). For stability of the temperature controller used in the data collection. Journal of Applied Crystallography, 19(2), 105-107.

- Mohd Maidin, N. A., et al. (2008). For the structure of 4-(tert-butylamino)-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2333.

- Kroon, J., et al. (1975). Classical solution phase crystallisation techniques for SCXRD. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(1), 7-12.

- Lai, T. F., & Marsh, R. E. (1967). The Crystal Structure of p-Aminobenzoic Acid. Acta Crystallographica, 22(6), 885-891.

- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.

- Staples, R. J. (1998). Getting Crystals Your Crystallographer Will Treasure. MIT Department of Chemistry Lecture.

- Uekusa, H., & Fujii, K. (2011). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 53(3), 163-168.

- Hussain, M. N., et al. (2024).

- Groom, C. R., et al. (2016). The Cambridge Structural Database.

- Ma, C., & Roberts, K. J. (2025). Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystal Growth & Design.

-

University of Marburg. Crystal Growth - Sample Preparation. Molecular Solids Group. Retrieved from [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

MIT Department of Chemistry. Growing Quality Crystals. Retrieved from [Link]

-

University of Florida Center for X-ray Crystallography. Crystal Growing Tips. (2015). Retrieved from [Link]

- Cameron, L. M., et al. (2003).

- Cruz-Cabeza, A. J., et al. (2015). Polymorphism in p-Aminobenzoic Acid. Crystal Growth & Design, 15(10), 4684-4697.

-

ResearchGate. How do organic compounds single crystal X rays diffraction work?. (2016). Retrieved from [Link]

- Lai, T. F., & Marsh, R. E. (1967). The Crystal Structure of p-Aminobenzoie Acid*. Acta Crystallographica, 22(6), 885-891.

-

Carleton College. Single-crystal X-ray Diffraction. (2007). Retrieved from [Link]

- Google Patents. (1994). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.

- Organic Syntheses. (2006). Org. Synth. 2006, 83, 151.

- Hussain, M. N., et al. (2024).

- Lamoureux, G., et al. (2018). Crystal structure of (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one.

- Gavezzotti, A. (1994). Crystal packing, hydrogen bonding, and the effect of crystal forces on molecular conformation. Accounts of Chemical Research, 27(10), 309-314.

- Faber, K., & Kroutil, W. (2005). The tert-butyl group in chemistry and biology.

-

PubChem. 4-Aminobenzoic Acid. Retrieved from [Link]

- Lamoureux, G., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.

- Lamoureux, G., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.

-

ACGIH. 4-TERT-BUTYLBENZOIC ACID. Retrieved from [Link]

-

Wikipedia. para-tert-Butylbenzoic acid. Retrieved from [Link]

-

Crystallography Open Database. Search results. Retrieved from [Link]

-

Vinati Organics Limited. (2022). A Detailed Summary About Para Tert Butyl Benzoic Acid. Retrieved from [Link]

-

Vinati Organics Limited. (2023). Applications of PTBBA In the Chemical Industry: A Comprehensive Overview. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-tert-Butylbenzoic Acid in Modern Chemical Formulations. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 9. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 10. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 12. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 13. rigaku.com [rigaku.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Amino-4-tert-butylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Amino-4-tert-butylbenzoic acid, a substituted anthranilic acid derivative of increasing interest to researchers and professionals in drug development. While the specific historical discovery of this compound is not extensively documented in readily available literature, its significance can be inferred from the well-established importance of the anthranilic acid scaffold as a privileged pharmacophore. This document will therefore focus on the plausible synthetic routes, physicochemical properties, and the potential applications of 2-Amino-4-tert-butylbenzoic acid as a valuable building block in medicinal chemistry.

Introduction: The Anthranilic Acid Scaffold

Anthranilic acid (2-aminobenzoic acid) and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The arrangement of the carboxylic acid and the amino group on the benzene ring provides a versatile template for designing molecules that can interact with various biological targets. Derivatives of anthranilic acid have been developed as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[1] Their ability to serve as precursors for the synthesis of diverse heterocyclic systems further enhances their utility in drug discovery.[3]

The introduction of a bulky, lipophilic tert-butyl group at the 4-position of the anthranilic acid core, as in 2-Amino-4-tert-butylbenzoic acid, is a strategic modification aimed at modulating the compound's pharmacokinetic and pharmacodynamic properties. The tert-butyl group can influence factors such as solubility, metabolic stability, and receptor binding affinity.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-4-tert-butylbenzoic acid is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 728945-64-0 | |

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Molecular Weight | 193.25 g/mol | |

| Appearance | Solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Insoluble in water; soluble in organic solvents. | [4] |

Synthetic Strategies

While a definitive first synthesis of 2-Amino-4-tert-butylbenzoic acid is not readily found in the literature, its structure lends itself to several established synthetic methodologies for substituted anthranilic acids. The following sections detail plausible and robust synthetic routes, providing a conceptual framework for its laboratory-scale preparation.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 2-Amino-4-tert-butylbenzoic acid suggests several key disconnections, leading to readily available starting materials.

Caption: Retrosynthetic pathways for 2-Amino-4-tert-butylbenzoic acid.

Proposed Synthetic Protocols

Based on the retrosynthetic analysis, three primary synthetic strategies are proposed:

Protocol 1: Reduction of 4-tert-Butyl-2-nitrobenzoic Acid

This is a classic and reliable method for the synthesis of aminobenzoic acids. The key intermediate, 4-tert-butyl-2-nitrobenzoic acid, can be prepared from 4-tert-butyltoluene.

-

Step 1: Nitration of 4-tert-butyltoluene. 4-tert-butyltoluene is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, primarily at the ortho position to the methyl group due to the directing effects of the alkyl groups.

-

Step 2: Oxidation of the Methyl Group. The methyl group of 4-tert-butyl-2-nitrotoluene is then oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid.

-

Step 3: Reduction of the Nitro Group. The final step involves the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (e.g., H₂/Pd-C), or iron powder in acidic medium.

References

A Technical Guide to the Potential Biological Activities of 2-Amino-4-tert-butylbenzoic Acid Derivatives: A Roadmap for Discovery

Abstract

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. The 2-amino-4-tert-butylbenzoic acid scaffold, while not extensively explored, presents a compelling starting point for the development of new bioactive molecules. Its structure, featuring a combination of an anthranilic acid moiety and a bulky lipophilic tert-butyl group, suggests the potential for diverse biological activities. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the therapeutic potential of 2-amino-4-tert-butylbenzoic acid derivatives. Rather than a review of established activities, this document serves as a roadmap for discovery, outlining synthetic strategies, hypothesized biological activities, and detailed protocols for their evaluation.

Introduction: The Rationale for Investigating 2-Amino-4-tert-butylbenzoic Acid Derivatives

The 2-amino-4-tert-butylbenzoic acid core is an intriguing, yet underexplored, scaffold in medicinal chemistry. Its constituent parts, however, are well-represented in a multitude of biologically active compounds. The anthranilic acid (2-aminobenzoic acid) framework is a known pharmacophore present in various anti-inflammatory and analgesic agents.[1] The tert-butyl group, a bulky and lipophilic substituent, is often incorporated into drug candidates to enhance metabolic stability and modulate binding to biological targets. The strategic placement of these functionalities on a benzoic acid platform provides a versatile template for the synthesis of a diverse library of derivatives, including amides, esters, and Schiff bases.

This guide will delineate a systematic approach to unlock the therapeutic potential of this scaffold, focusing on three key areas of high unmet medical need: oncology, inflammation, and infectious diseases. We will present plausible synthetic routes, propose key derivatives for initial screening, and provide detailed, field-proven protocols for the in vitro evaluation of their anticancer, anti-inflammatory, and antimicrobial activities.

Synthetic Strategies: Building a Library of Novel Derivatives

The synthetic accessibility of 2-amino-4-tert-butylbenzoic acid derivatives is a key advantage for initiating a drug discovery program. The commercially available starting material, 2-amino-4-tert-butylbenzoic acid, possesses two reactive handles: the carboxylic acid and the amino group. These allow for straightforward derivatization to generate a diverse chemical library.

Synthesis of 2-Amino-4-tert-butylbenzamides

Amide bond formation is a robust and well-established reaction in organic synthesis. The carboxylic acid of 2-amino-4-tert-butylbenzoic acid can be readily coupled with a variety of primary and secondary amines using standard peptide coupling reagents.

Experimental Protocol: General Procedure for Amide Synthesis

-

To a stirred solution of 2-amino-4-tert-butylbenzoic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a coupling reagent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Synthesis of 2-Amino-4-tert-butylbenzoic Acid Esters

Esterification of the carboxylic acid moiety can be achieved through various methods, including Fischer esterification with an excess of the corresponding alcohol under acidic catalysis, or by reaction with alkyl halides in the presence of a base.

Synthesis of Schiff Bases

The amino group of the scaffold can be condensed with a wide range of aldehydes and ketones to form Schiff base derivatives. These reactions are typically carried out in a suitable solvent like ethanol or methanol, often with catalytic amounts of acid. The antimicrobial potential of Schiff bases is well-documented.[2][3]

Hypothesized Biological Activities and Screening Protocols

Based on the structural motifs present in the 2-amino-4-tert-butylbenzoic acid scaffold, we hypothesize that its derivatives will exhibit promising anticancer, anti-inflammatory, and antimicrobial properties. The following sections outline the rationale for these hypotheses and provide detailed protocols for their preliminary in vitro evaluation.

Anticancer Activity

Rationale: Benzoic acid derivatives have been investigated as potential anticancer agents, with some demonstrating significant cytotoxic effects against various cancer cell lines.[4] Furthermore, the presence of an amino group at the 2-position, as seen in some kinase inhibitors, can contribute to binding at the ATP-binding site of various kinases that are often dysregulated in cancer.[5][6] The tert-butyl group can enhance lipophilicity, potentially improving cell permeability and metabolic stability.

Proposed Derivatives for Screening: A library of 2-amino-4-tert-butylbenzamides, synthesized by coupling the parent acid with a diverse set of aromatic and aliphatic amines, should be prioritized for initial screening.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values for each compound.

Mandatory Visualization: Hypothetical Kinase Inhibition Workflow